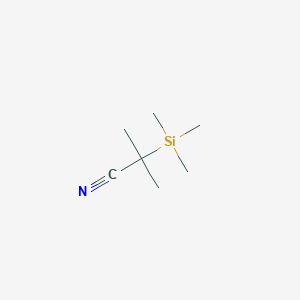
2-Methyl-2-(trimethylsilyl)propanenitrile
Katalognummer B8486533
Molekulargewicht: 141.29 g/mol
InChI-Schlüssel: GARDQTDJOGFUOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04414372
Procedure details


2-(Trimethylsilyl)isobutyronitrile was prepared by the following procedure. To a stirred solution of 30.2 g (0.29 mole) of diisopropylamine in 220 ml of THF under argon was added at 0°-5° 184 ml of 1.58 M n-butyl lithium/hexane at a rate such that the temperature did not exceed 6°. After 15 min. 20 g (0.29 mole) of isobutyronitrile was added at 0°-5°. After 20 min., 47.3 g (0.44 mole) of chlorotrimethylsilane was added. After standing 18 h at room temperature, the mixture was filtered under argon and the filtrate was evaporated in vacuo to a solid which was extracted with ether and filtered. The filtrate was evaporated in vacuo to give 30.51 g (74%) of 2-(trimethysilyl)isobutyronitrile as a pale yellow watersensitive solid. Anal. Calcd. for C7H15NS: C, 59.50; H, 10.70; N, 9.92. Found: C, 59.60; H, 11.07; N, 9.74. I.R. (CCl4): 2220 cm-1 (C≡N), 847 cm-1, 1255 cm-1 (SiMe3). NMR (90 MHz): δ0.22 (9H, SiCH3); δ1.35 (6H, CCH3).

Name
n-butyl lithium hexane
Quantity
184 mL
Type
reactant
Reaction Step One




Yield
74%
Identifiers


|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19](#[N:23])[CH:20]([CH3:22])[CH3:21].Cl[Si:25]([CH3:28])([CH3:27])[CH3:26]>C1COCC1>[CH3:26][Si:25]([CH3:28])([CH3:27])[C:20]([CH3:22])([CH3:21])[C:19]#[N:23] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
n-butyl lithium hexane
|
|
Quantity
|
184 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li].CCCCCC
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
47.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2-(Trimethylsilyl)isobutyronitrile was prepared by the following procedure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 6°
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 20 min.
|
|
Duration
|
20 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After standing 18 h at room temperature
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered under argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated in vacuo to a solid which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C(C#N)(C)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.51 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
